molecular formula C14H11NO3 B6388441 3-(3-Acetylphenyl)picolinic acid CAS No. 1261904-60-2

3-(3-Acetylphenyl)picolinic acid

Cat. No.: B6388441
CAS No.: 1261904-60-2
M. Wt: 241.24 g/mol
InChI Key: FDMUZAWJSDLHIF-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)picolinic acid is a sophisticated organic compound valued in research for its role as a precursor to bidentate directing groups (BDGs) in transition-metal-catalyzed C-H functionalization. This methodology is a powerful tool in modern organic synthesis for the direct and site-selective construction of carbon-carbon bonds, enabling the functionalization of otherwise inert C-H bonds . When converted to its corresponding carboxamide by coupling with an amine substrate, the picolinamide moiety acts as a chelating auxiliary that directs palladium catalysts to specific C-H bonds, allowing for precise arylation and alkylation reactions . This is particularly useful for synthesizing complex molecular architectures, such as disubstituted pyrene motifs, which are important in materials science . Beyond its application as a directing group, the structure of this compound suggests potential for metal chelation . Picolinic acid is a known metabolite of the amino acid tryptophan and exhibits natural chelating properties for various divalent and trivalent metal ions . This inherent functionality makes derivatives like this compound candidates for developing ligands in coordination chemistry and for potential use in the preparation of agents for imaging or therapy . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

3-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)12-6-3-7-15-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUZAWJSDLHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)picolinic acid.

    Reduction: 3-(3-Hydroxyphenyl)picolinic acid.

    Substitution: 3-(3-Nitrophenyl)picolinic acid or 3-(3-Bromophenyl)picolinic acid.

Scientific Research Applications

3-(3-Acetylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyl group and the pyridine ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may act as a ligand, binding to metal ions and forming coordination complexes that can influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of picolinic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
3-(3-Acetylphenyl)picolinic acid 3-(3-acetylphenyl) C₁₄H₁₁NO₃ ~241.25 (estimated) Synthetic intermediate; potential herbicidal activity (inferred)
3-(3-Fluorophenyl)picolinic acid 3-(3-fluorophenyl) C₁₂H₈FNO₂ 241.20 Agrochemical research
3-(3-Trifluoromethylphenyl)picolinic acid 3-(3-CF₃-phenyl) C₁₃H₈F₃NO₂ 283.21 High hydrophobicity; herbicide candidate
3-(3-Methylphenyl)picolinic acid 3-(3-methylphenyl) C₁₃H₁₁NO₂ 213.23 Intermediate in drug synthesis
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid 3-(3-Cl-2-Me-phenyl); 6-NH₂ C₁₃H₁₁ClN₂O₂ 262.69 Bioactive compound; safety hazards noted

Key Observations :

  • Hydrophobicity : The trifluoromethyl group in 3-(3-trifluoromethylphenyl)picolinic acid increases LogP significantly, favoring lipid membrane permeability, whereas the acetyl group offers moderate hydrophobicity .
  • Biological Activity : Chloro- and fluoro-substituted analogs (e.g., V-44 to V-114 in ) exhibit herbicidal activity, suggesting that this compound may share similar agrochemical applications .

Physicochemical Properties

  • LogP and TPSA : Picolinic acid derivatives with acetyl groups are expected to have higher LogP values than hydroxylated analogs (e.g., 3-hydroxypicolinic acid, LogP ~0.5), enhancing membrane permeability but reducing water solubility. The topological polar surface area (TPSA) of ~50 Ų (similar to unsubstituted picolinic acid) suggests moderate cell permeability .
  • Thermal Stability : Methyl and trifluoromethyl analogs () typically exhibit higher thermal stability due to stronger C-C and C-F bonds compared to acetylated derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(3-Acetylphenyl)picolinic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous picolinic acid derivatives (e.g., 3-trifluoromethylpicolinic acid) involves carboxylation reactions using CO₂ under high pressure or transition metal catalysis. For example:

  • Route 1: Direct carboxylation of substituted pyridines with CO₂ at 60–80°C, yielding ~76% product .
  • Route 2: Halogenation followed by carboxylation (e.g., using 2-bromo-3-trifluoromethylpyridine), achieving ~66% yield .

Key factors affecting yield include temperature, catalyst efficiency (e.g., Pd vs. Cu), and steric hindrance from substituents. Purity is optimized via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., acetylphenyl group at C3) and detects impurities .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₁₄H₁₁NO₃, exact mass 241.21 g/mol) .
  • HPLC: Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What are the primary research applications of this compound in biological systems?

Methodological Answer: Picolinic acid derivatives are studied in:

  • Neuroprotection: Modulation of neuronal oxidative stress in vitro (e.g., SH-SY5Y cells) via chelation of redox-active metals .
  • Enzyme Inhibition: Metal complexes (e.g., Re(I)-picolinic acid) inhibit proteases like SARS-CoV-2 3CLpro (IC₅₀ ~5 µM) through coordination to catalytic residues .
  • Immune Modulation: Indirect roles in tryptophan metabolism pathways, potentially influencing IDO (indoleamine 2,3-dioxygenase) activity and T-cell regulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in activity (e.g., neuroprotective vs. cytotoxic effects) often arise from:

  • Concentration Dependence: Dose-response curves (0.1–100 µM) in cell viability assays (MTT/WST-1) clarify therapeutic windows .
  • Metal Chelation Specificity: Competitive assays with Fe²⁺/Cu²⁺ quantify binding affinity (Kd) to distinguish redox-modulating effects .
  • Structural Variants: Comparative studies of analogs (e.g., 5-(4-fluorophenyl)picolinic acid) isolate substituent contributions .

Q. What strategies optimize the design of this compound derivatives for selective enzyme inhibition?

Methodological Answer:

  • Molecular Docking: Predict binding poses with target enzymes (e.g., 3CLpro) using software like AutoDock Vina. Substituent modifications (e.g., electron-withdrawing groups) enhance hydrophobic interactions .
  • SAR Studies: Systematic variation of acetylphenyl substituents (e.g., nitro, methoxy) identifies critical functional groups. For example, trifluoromethyl groups improve metabolic stability .
  • Kinetic Assays: Measure inhibition constants (Ki) via fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for 3CLpro) .

Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?

Methodological Answer:

  • Photodegradation Studies: Simulate sunlight exposure (λ > 290 nm) in aqueous solutions, followed by LC-MS/MS to identify byproducts (e.g., deacetylated or hydroxylated derivatives) .
  • Soil Adsorption: Batch experiments quantify adsorption coefficients (Kd) using HPLC-UV, revealing pH-dependent binding to organic matter .
  • Microbial Degradation: Metagenomic analysis of soil microbiota identifies catabolic genes (e.g., dioxygenases) involved in breakdown pathways .

Q. What mechanistic insights explain the dual role of picolinic acid derivatives in pro-oxidant and antioxidant activities?

Methodological Answer:

  • Pro-oxidant Role: In the presence of Fe²⁺, derivatives catalyze Fenton reactions, generating hydroxyl radicals (•OH) detected via electron spin resonance (ESR) .
  • Antioxidant Role: Chelation of Cu²⁺ prevents lipid peroxidation in neuronal membranes, measured by thiobarbituric acid reactive substances (TBARS) assay .
  • Redox Profiling: Cyclic voltammetry identifies oxidation potentials (Epa), correlating with radical-scavenging capacity .

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